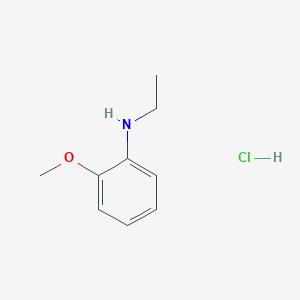

N-Ethyl-2-methoxyaniline hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Ethyl-2-methoxyaniline hydrochloride is an aromatic amine compound with the molecular formula C₉H₁₃NO·HCl and a molecular weight of 18767It is a derivative of aniline, where the aniline ring is substituted with an ethyl group and a methoxy group, making it a versatile compound in various chemical applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-2-methoxyaniline hydrochloride typically involves the alkylation of 2-methoxyaniline with ethyl halides under basic conditions. The reaction can be carried out using sodium hydroxide or potassium carbonate as the base in an organic solvent like ethanol or methanol. The reaction mixture is then heated to reflux, and the product is isolated by acidification with hydrochloric acid, followed by crystallization .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium or ruthenium complexes can enhance the reaction efficiency and selectivity .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, due to the presence of the electron-donating methoxy group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Corresponding amine.

Substitution: Nitro, sulfo, or halo derivatives depending on the substituent introduced.

科学研究应用

Chemistry

- Synthesis of Dyes and Pigments : The compound is extensively used in the production of azo dyes, which are widely utilized in textiles and food industries.

- Organic Synthesis : It serves as a building block for synthesizing other organic compounds due to its reactive functional groups.

Biology

- Enzyme Interactions : N-Ethyl-2-methoxyaniline hydrochloride is employed in biochemical assays to study enzyme kinetics and interactions. Its ability to modulate enzyme activity makes it a valuable tool in metabolic studies.

- Substrate for Biochemical Assays : The compound is used as a substrate in various biochemical assays, aiding in the understanding of metabolic pathways .

Medicine

- Pharmaceutical Development : Research indicates potential applications in developing analgesics and anti-inflammatory agents. Studies explore its efficacy in modulating pain pathways and inflammatory responses.

- Toxicological Studies : Due to its chemical properties, the compound is also investigated for its toxicological effects, particularly concerning long-term exposure risks .

Data Table: Applications Overview

| Application Area | Specific Use Cases | Remarks |

|---|---|---|

| Chemistry | Dye synthesis | Intermediate for azo dyes |

| Organic synthesis | Building block for various compounds | |

| Biology | Enzyme assays | Modulates enzyme activity |

| Substrate studies | Aids in metabolic pathway analysis | |

| Medicine | Analgesic development | Investigated for pain modulation |

| Toxicology | Studies on long-term exposure risks |

Case Study 1: Use in Dye Production

A study conducted on the synthesis of azo dyes demonstrated that this compound effectively serves as a precursor, resulting in high yield and vibrant color profiles suitable for industrial applications. The findings highlighted its efficiency compared to other intermediates.

Case Study 2: Biochemical Assays

In a biochemical assay aimed at understanding enzyme kinetics, this compound was utilized as a substrate. Results indicated significant variations in enzyme activity when exposed to different concentrations of the compound, showcasing its utility in metabolic research .

Case Study 3: Toxicological Assessment

A comprehensive toxicological assessment evaluated the long-term effects of this compound exposure on rodent models. The study found potential carcinogenic effects linked to prolonged exposure, emphasizing the need for careful handling and usage guidelines .

作用机制

The mechanism of action of N-Ethyl-2-methoxyaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The ethyl and methoxy groups enhance its lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The compound can inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways .

相似化合物的比较

- N-Methyl-2-methoxyaniline hydrochloride

- N-Ethyl-4-methoxyaniline hydrochloride

- N-Ethyl-2-ethoxyaniline hydrochloride

Comparison: N-Ethyl-2-methoxyaniline hydrochloride is unique due to the specific positioning of the ethyl and methoxy groups on the aniline ring, which influences its reactivity and interaction with other molecules. Compared to N-Methyl-2-methoxyaniline hydrochloride, the ethyl group provides greater steric hindrance and lipophilicity, affecting its solubility and reactivity. The presence of the methoxy group in the ortho position enhances its electron-donating ability, making it more reactive in electrophilic aromatic substitution reactions compared to its para-substituted counterpart .

生物活性

N-Ethyl-2-methoxyaniline hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound is an aniline derivative characterized by the presence of an ethyl group and a methoxy substituent on the aromatic ring. The synthesis typically involves the alkylation of 2-methoxyaniline with ethyl halides under basic conditions, often using catalysts such as aluminum anilide to enhance yield and purity .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups on the aniline ring has been linked to increased antimicrobial potency .

- Anticancer Properties : There is emerging evidence suggesting that this compound may possess anticancer activity. Analogous compounds have demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values often in the low nanomolar range. Mechanistic studies indicate that these compounds can disrupt microtubule formation, leading to cell cycle arrest .

- Neuroprotective Effects : Some derivatives of methoxyanilines have been investigated for their potential neuroprotective effects, particularly in models of neurodegenerative diseases. These studies suggest a role in inhibiting acetylcholinesterase (AChE), which could be beneficial in conditions like Alzheimer's disease .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive/negative | , |

| Anticancer | Cytotoxicity IC50 < 10 nM | , |

| Neuroprotection | AChE inhibition |

Case Studies

- Anticancer Activity : A study evaluating a series of N-aryl-2-arylethenesulfonamides found that compounds structurally related to this compound exhibited significant tumor reduction in xenograft models. The mechanism involved disruption of mitotic spindle formation, indicating potential for development as anticancer agents .

- Neuroprotective Potential : Research focusing on 2-methoxy-4-nitroaniline derivatives indicated that these compounds could inhibit AChE activity, suggesting their utility in treating cognitive decline associated with neurodegenerative diseases. The study provided insights into structure-activity relationships that enhance neuroprotective effects .

属性

IUPAC Name |

N-ethyl-2-methoxyaniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-3-10-8-6-4-5-7-9(8)11-2;/h4-7,10H,3H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAJFEKXHUYCQID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=CC=C1OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。